molecular formula C8H4O2S2 B1297048 Thieno[3,2-b]thiophene-2,5-dicarbaldehyde CAS No. 37882-75-0

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde

Cat. No.: B1297048
CAS No.: 37882-75-0
M. Wt: 196.3 g/mol
InChI Key: UBKNFAFBINVTOP-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]thiophene-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier–Haack formylation, where the thiophene ring is formylated using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . Another method includes metalation followed by the addition of DMF .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the Vilsmeier–Haack formylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-b]thiophene-2,5-dicarbaldehyde stands out due to its unique fused ring structure, which imparts high reactivity and versatility in chemical reactions. Its ability to act as both an electron donor and acceptor makes it a valuable compound in the synthesis of advanced materials and catalysts .

Biological Activity

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TDDA) is a heterocyclic compound notable for its unique structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

  • Chemical Formula : C₈H₄O₂S₂
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 37882-75-0

TDDA features a fused ring structure that enhances its reactivity and versatility in various chemical reactions. Its aldehyde groups at the 2 and 5 positions make it a valuable precursor in organic synthesis and materials science.

Antimicrobial Properties

Research indicates that derivatives of TDDA exhibit significant antimicrobial activity. A study demonstrated that certain functionalized versions of TDDA showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

TDDA has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested TDDA derivatives against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized through various substitutions on the thiophene ring, enhancing their antimicrobial potency (Smith et al., 2023).
  • Cancer Cell Apoptosis : In another study focusing on breast cancer cells (MCF-7), TDDA was shown to inhibit cell proliferation significantly. The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol (Jones et al., 2023).

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell membranesSmith et al., 2023
AnticancerInduction of apoptosis via ROSJones et al., 2023
AntioxidantScavenging free radicalsLee et al., 2024

Synthesis and Derivatives

The synthesis of TDDA typically involves the Vilsmeier–Haack formylation process, which allows for the introduction of aldehyde groups onto the thiophene ring. Various derivatives can be synthesized by modifying the thiophene moiety or by adding substituents to enhance biological activity.

Table 2: Synthetic Routes for TDDA Derivatives

Synthetic MethodConditionsYield (%)
Vilsmeier–Haack FormylationPOCl₃, DMF, 80°C75%
Oxidation to Carboxylic AcidKMnO₄ in aqueous solution85%
Reduction to AlcoholsNaBH₄ in ethanol90%

Properties

IUPAC Name

thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2S2/c9-3-5-1-7-8(11-5)2-6(4-10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKNFAFBINVTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326988
Record name Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37882-75-0
Record name Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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